molecular formula C9H11NO2 B589939 3-(4-Methylpyridin-3-yl)propanoic acid CAS No. 129483-51-8

3-(4-Methylpyridin-3-yl)propanoic acid

Cat. No.: B589939
CAS No.: 129483-51-8
M. Wt: 165.192
InChI Key: PYHZMMYMZLREKL-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-3-yl)propanoic acid: is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound The structure consists of a pyridine ring substituted with a methyl group at the 4-position and a propanoic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpyridine with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: 3-(4-Carboxypyridin-3-yl)propanoic acid.

    Reduction: 3-(4-Methylpyridin-3-yl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Methylpyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials, including polymers and coordination compounds.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)propanoic acid: Similar structure but lacks the methyl group at the 4-position.

    4-Methylpyridine: Lacks the propanoic acid group.

    Pyridine-3-carboxylic acid: Lacks the methyl group at the 4-position.

Uniqueness

3-(4-Methylpyridin-3-yl)propanoic acid is unique due to the presence of both the methyl group and the propanoic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-5-10-6-8(7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHZMMYMZLREKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668580
Record name 3-(4-Methylpyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129483-51-8
Record name 3-(4-Methylpyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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